N-(3,5-dimethoxyphenyl)-2-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide
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Description
N-(3,5-dimethoxyphenyl)-2-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C24H28N4O4 and its molecular weight is 436.512. The purity is usually 95%.
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Biological Activity
N-(3,5-dimethoxyphenyl)-2-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a compound of interest due to its potential biological activities. This article will explore its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound features a complex structure that combines a piperidine ring with an oxadiazole moiety. The presence of the 3,5-dimethoxyphenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Antimicrobial Activity
Research has shown that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazole have demonstrated efficacy against various bacterial strains. A study indicated that certain oxadiazole derivatives showed minimum inhibitory concentrations (MICs) as low as 1.56 µg/mL against Staphylococcus aureus .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
Compound Name | Target Organism | MIC (µg/mL) |
---|---|---|
Compound A | Staphylococcus aureus | 1.56 |
Compound B | Bacillus subtilis | 0.78 |
Compound C | Mycobacterium bovis | 4–8 |
Anticancer Activity
The biological activity of this compound has also been investigated in the context of cancer therapy. Studies involving similar oxadiazole derivatives have reported their ability to induce apoptosis in cancer cells. For example, one study found that a related compound increased p53 expression levels and caspase-3 cleavage in MCF-7 breast cancer cells, suggesting a mechanism for inducing programmed cell death .
Table 2: Summary of Anticancer Effects
Compound Name | Cancer Cell Line | Mechanism of Action |
---|---|---|
Compound D | MCF-7 | Increased p53 and caspase-3 levels |
Compound E | A549 (lung cancer) | Induction of apoptosis |
Mechanistic Insights
Molecular docking studies have been employed to understand the binding affinity of this compound to specific biological targets. These studies suggest strong hydrophobic interactions between the compound's aromatic rings and amino acid residues in target proteins . Such interactions are critical for the compound's bioactivity.
Case Studies and Research Findings
Several case studies highlight the potential of oxadiazole derivatives in drug discovery:
- Antitubercular Effects : A series of oxadiazole compounds were tested for their activity against Mycobacterium tuberculosis, showing promising results with MIC values ranging from 4–8 µM for some derivatives .
- Cytotoxicity Studies : In vitro studies revealed that certain oxadiazole derivatives exhibited cytotoxic effects on various cancer cell lines, marking them as potential candidates for further development in oncology .
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4/c1-16-5-4-6-18(11-16)23-26-24(32-27-23)17-7-9-28(10-8-17)15-22(29)25-19-12-20(30-2)14-21(13-19)31-3/h4-6,11-14,17H,7-10,15H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJRESQKLHHUPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3CCN(CC3)CC(=O)NC4=CC(=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.